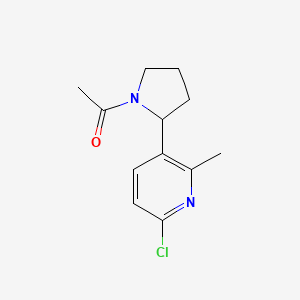
1-(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring and a chlorinated pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-chloro-2-methylpyridine with pyrrolidine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can be anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in anhydrous DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated compound .
科学的研究の応用
1-(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The chlorinated pyridine moiety may enhance the compound’s binding affinity to certain receptors, thereby modulating biological pathways .
類似化合物との比較
Similar Compounds
- Alpha-pyrrolidinopentiophenone (alpha-PVP)
- Alpha-pyrrolidinobutiophenone (alpha-PBP)
- Alpha-pyrrolidinohexanophenone (alpha-PHP)
- Alpha-pyrrolidinoisohexanophenone (alpha-PiHP)
Uniqueness
1-(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific structural features, such as the chlorinated pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C12H15ClN2O |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
1-[2-(6-chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-8-10(5-6-12(13)14-8)11-4-3-7-15(11)9(2)16/h5-6,11H,3-4,7H2,1-2H3 |
InChIキー |
YDBSAUGIVZMETL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCN2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



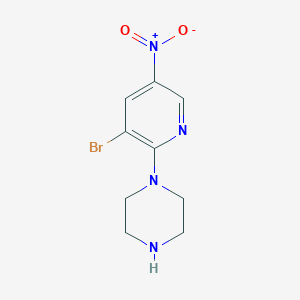
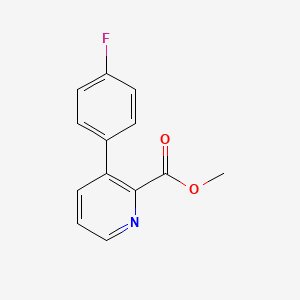
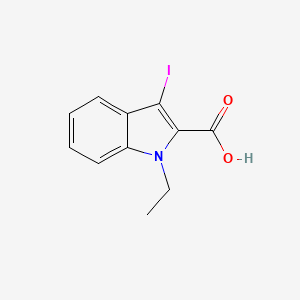
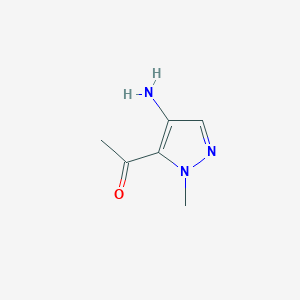
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
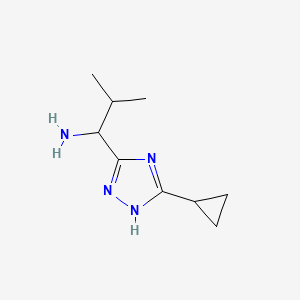

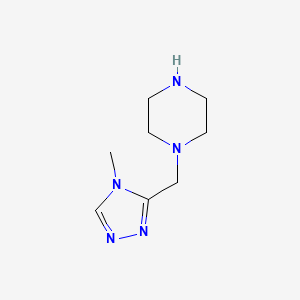
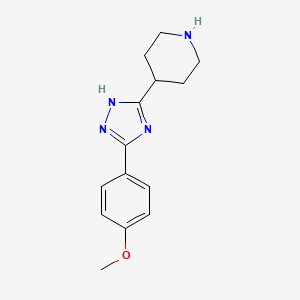


![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
